![molecular formula C20H17N3O5S B2536437 methyl 4-[(hydroxyimino)methyl]-5-{[2-(methoxycarbonyl)phenyl]sulfanyl}-1-phenyl-1H-pyrazole-3-carboxylate CAS No. 318238-00-5](/img/structure/B2536437.png)
methyl 4-[(hydroxyimino)methyl]-5-{[2-(methoxycarbonyl)phenyl]sulfanyl}-1-phenyl-1H-pyrazole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“Methyl 4-[(hydroxyimino)methyl]-5-{[2-(methoxycarbonyl)phenyl]sulfanyl}-1-phenyl-1H-pyrazole-3-carboxylate” is a chemical compound with the molecular formula C20H17N3O5S and a molecular weight of 411.43 . It is also known by other synonyms such as “methyl 4-[(1E)-(hydroxyimino)methyl]-5-{[2-(methoxycarbonyl)phenyl]sulfanyl}-1-phenyl-1H-pyrazole-3-carboxylate” and "1H-Pyrazole-3-carboxylic acid, 4-[(hydroxyimino)methyl]-5-[[2-(methoxycarbonyl)phenyl]thio]-1-phenyl-, methyl ester" .
Physical And Chemical Properties Analysis
This compound has a predicted boiling point of 566.3±50.0 °C and a predicted density of 1.34±0.1 g/cm3 . Its pKa is predicted to be 9.81±0.10 .Scientific Research Applications
Synthesis and Chemical Reactivity
Pyrazoles and their derivatives, such as the compound , are pivotal in the synthesis of heterocyclic compounds due to their versatile chemical reactivity. Gomaa and Ali (2020) discuss the significance of 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-ones as a privileged scaffold for synthesizing a variety of heterocyclic compounds, including pyrazolo-imidazoles, thiazoles, spiropyridines, spiropyrroles, and spiropyrans. This reactivity under mild conditions opens pathways for generating diverse cynomethylene dyes and heterocycles from precursors like amines, α-aminocarboxylic acids, and phenols Gomaa & Ali, 2020.
Biological Activities
The exploration of pyrazole derivatives for their pharmacological potential has been a significant area of research. Sharma et al. (2021) emphasize the medical significance of methyl-substituted pyrazoles, reporting them as potent scaffolds that exhibit a wide range of biological activities. Their review elaborates on the synthetic approaches for these compounds and analyzes their medical relevance up to March 2021, showcasing the role of pyrazole derivatives in generating new medicinal leads with high efficacy Sharma et al., 2021.
Anticancer Properties
The Knoevenagel condensation, involving compounds like the one discussed, has been highlighted for its role in the development of anticancer agents. Tokala, Bora, and Shankaraiah (2022) review the utilization of this reaction in synthesizing α, β‐unsaturated ketones/carboxylic acids, which have shown remarkable anticancer activity. The review provides insights into structure-activity relationships, mechanisms of action, and the significance of functionalities in drug discovery efforts targeting cancer Tokala, Bora, & Shankaraiah, 2022.
Environmental and Health Perspectives
The compound's structural relatives have been studied for their environmental presence and potential health effects. Haman et al. (2015) explore parabens, which share functional groups with the compound , discussing their occurrence, fate, and behavior in aquatic environments. Despite being different in function, the study of such compounds sheds light on the broader implications of chemical persistence and bioactivity in environmental and health contexts Haman et al., 2015.
properties
IUPAC Name |
methyl 4-[(E)-hydroxyiminomethyl]-5-(2-methoxycarbonylphenyl)sulfanyl-1-phenylpyrazole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O5S/c1-27-19(24)14-10-6-7-11-16(14)29-18-15(12-21-26)17(20(25)28-2)22-23(18)13-8-4-3-5-9-13/h3-12,26H,1-2H3/b21-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZTAGSVBISNKPV-CIAFOILYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1SC2=C(C(=NN2C3=CC=CC=C3)C(=O)OC)C=NO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC=CC=C1SC2=C(C(=NN2C3=CC=CC=C3)C(=O)OC)/C=N/O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 4-[(hydroxyimino)methyl]-5-{[2-(methoxycarbonyl)phenyl]sulfanyl}-1-phenyl-1H-pyrazole-3-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)-5-(thiophen-2-yl)isoxazole-3-carboxamide](/img/structure/B2536362.png)
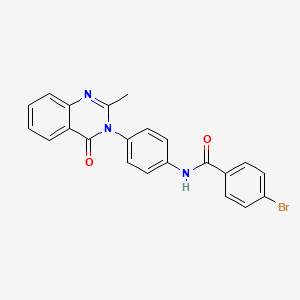
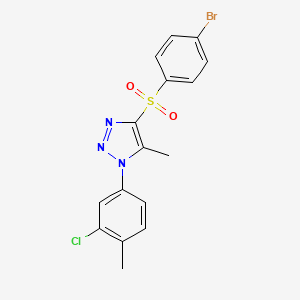
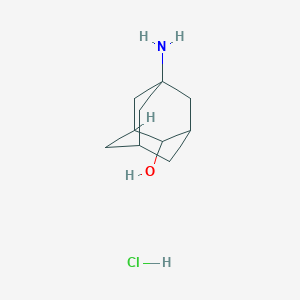

![N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-6-methoxy-1H-indole-2-carboxamide](/img/structure/B2536368.png)
![1-(4-(4,6-Difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(2,4-dimethylphenyl)ethanone](/img/structure/B2536369.png)
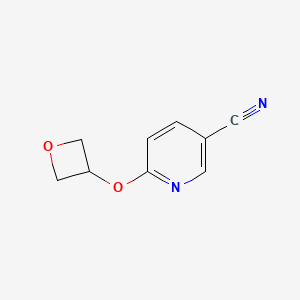
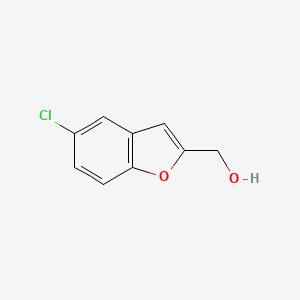

![3-[(2-Fluorophenyl)methylsulfanyl]-6-(2-methoxyphenyl)pyridazine](/img/structure/B2536374.png)
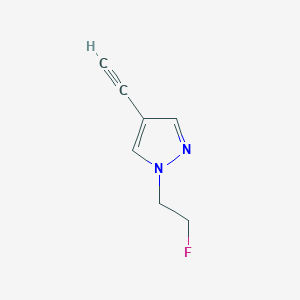
![Methyl 5-[(4-chlorophenyl)sulfonylmethyl]furan-2-carboxylate](/img/structure/B2536376.png)
